2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid
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Description
The compound “2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid” is a complex organic molecule. It is a derivative of acetic acid, with a complex substituent on the second carbon . The substituent includes a tert-butyl group, a dimethylbenzoyl group, and an amino carbamoyl group . This compound could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The tert-butyl group is a bulky substituent that could influence the overall shape of the molecule . The presence of the carbamoyl group suggests that the molecule could form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The acetic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The amino group in the carbamoyl moiety could also participate in reactions .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[[tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14-10-15(2)12-18(11-14)21(28)24(22(3,4)5)23-20(27)17-8-6-16(7-9-17)13-19(25)26/h6-12H,13H2,1-5H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBPAVBETVFMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027770 |
Source
|
Record name | 2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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